molecular formula C23H27F3N4O6S3 B1487507 CB2R-IN-1

CB2R-IN-1

Cat. No.: B1487507
M. Wt: 608.7 g/mol
InChI Key: NHSFQIHOYMIPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB2R-IN-1 (Catalog No. HY-100328/A18810) is a potent and selective cannabinoid receptor type 2 (CB2) inverse agonist with a binding affinity (Ki) of 0.9 nM . It exhibits >98% purity and is primarily used in preclinical research to study CB2 receptor signaling pathways. Unlike agonists, inverse agonists suppress constitutive receptor activity, making this compound valuable for investigating conditions where CB2 overactivation is implicated, such as inflammation and immune dysregulation. No clinical development has been reported for this compound, and its applications remain restricted to experimental models .

Preparation Methods

The synthesis of CB2R-IN-1 involves several steps, typically starting with the preparation of key intermediates through organic synthesis techniques. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Binding Affinity and Selectivity

CB2R-IN-1 exhibits varying binding affinities depending on its structural modifications. For instance, studies have shown that specific substitutions on the indole or naphthyridine scaffolds significantly influence its affinity for CB2R.

  • Affinity Measurements : The binding affinity is typically assessed using radiolabeled ligands in competitive binding assays. For example, a compound derived from this compound showed a binding affinity of approximately 2.1 nM towards CB2R but negligible affinity towards CB1R .

Table 2: Binding Affinity Data for this compound Derivatives

CompoundBinding Affinity (nM)Selectivity (CB2R/CB1R)
This compound2.1High
RM3563.0Moderate
RM365<5High

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with the receptor at the molecular level. These studies often reveal that:

  • The ligand adopts specific conformations that optimize interactions with key residues in the binding pocket of CB2R.

  • Computational models suggest that modifications to the ligand can enhance or diminish binding affinity based on steric and electronic factors.

Table 3: Interaction Energies from Docking Studies

CompoundBinding Energy (kcal/mol)Key Interactions
(−)-CB2R-IN-1-10.45Hydrogen bonds with K3.28
(+)-CB2R-IN-1-6.64Weak van der Waals

Biological Evaluation

The biological evaluation of this compound includes assessing its efficacy in cellular models relevant to pain and inflammation:

  • In Vitro Assays : Functional assays demonstrate that certain derivatives act as agonists or antagonists at CB2R, influencing downstream signaling pathways such as cAMP production and calcium mobilization.

Table 4: Functional Activity Data for this compound Derivatives

CompoundEC50 (nM)Activity Type
This compound<10Agonist
RM356<20Antagonist
RM365<15Agonist

Scientific Research Applications

Key Mechanisms:

  • Inflammation Regulation : CB2R-IN-1's antagonistic properties can help elucidate the role of CB2R in inflammatory pathways. For example, studies have shown that CB2R activation can reduce pro-inflammatory cytokine production .
  • Neuroprotection : In models of neurodegeneration, blocking CB2R may reveal insights into how this receptor influences neuronal survival and inflammation in the central nervous system .

Neurodegenerative Diseases

This compound has been utilized to investigate its effects on neuroinflammation associated with Alzheimer's disease (AD) and other neurodegenerative conditions. Research indicates that CB2R antagonism may exacerbate synaptic deficits and cognitive impairments in AD models, highlighting the receptor's protective role .

StudyFindings
CB2R deletion leads to synaptic architecture changes linked to social memory deficits.
Antagonism of CB2R exacerbates neuroinflammation in AD mouse models.

Chronic Pain Management

In pain research, this compound is used to explore its potential as a modulator of pain pathways. Studies suggest that blocking CB2R may alter pain sensitivity and inflammatory responses in models of neuropathic pain .

StudyFindings
CB2R antagonists increased pain sensitivity in neuropathic pain models.
Inhibition of CB2R led to enhanced inflammatory responses in pain pathways.

Autoimmune Disorders

Research has shown that this compound can help delineate the role of CB2 receptors in autoimmune diseases by modulating immune cell functions. This application is crucial for developing targeted therapies for conditions like rheumatoid arthritis and multiple sclerosis .

StudyFindings
Antagonism of CB2R resulted in increased pro-inflammatory cytokine production in autoimmune models.
Blocking CB2R altered immune cell migration and activation profiles.

Case Study 1: Alzheimer's Disease

In a study examining the effects of this compound on Alzheimer's disease models, researchers found that antagonizing CB2 receptors resulted in increased neuroinflammation and cognitive decline. The study emphasized the need for careful consideration of CB2 receptor modulation when developing therapeutic strategies for AD .

Case Study 2: Chronic Pain

Another investigation focused on neuropathic pain demonstrated that treatment with this compound led to heightened pain responses and increased levels of inflammatory markers, suggesting that endogenous activation of CB2 receptors plays a protective role against chronic pain conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds and Their Profiles

The following table summarizes CB2R-IN-1 and structurally or functionally related cannabinoid receptor modulators:

Compound Target Mechanism Potency (Ki/IC₅₀) Selectivity Clinical Stage Key Features
This compound CB2 Inverse agonist Ki = 0.9 nM High CB2 selectivity Preclinical High potency, inverse agonism
COR 170 CB2 Inverse agonist Ki = 3.8 nM CB2 > CB1 Preclinical 4-quinolone derivative, lower potency
MDA 19 CB2 Agonist Not reported Selective for CB2 Preclinical Agonism for anti-inflammatory studies
GW842166X CB2 Agonist Not reported Human/rat efficacy Preclinical Species-specific activity
LY2828360 CB2 Biased agonist Not reported G-protein biased Preclinical Slow-acting, biased signaling
Olorinab CB2 Agonist Not reported High efficacy Preclinical Investigated for pain management
EHP-101 CB2/PPARγ Dual agonist Not reported Dual-target Preclinical Anti-inflammatory, oral activity
JD-5037 CB1 Antagonist IC₅₀ = 1.5 nM Peripheral restriction Preclinical Avoids CNS side effects
Taranabant CB1 Inverse agonist Ki = 0.13 nM CB1 > CB2 Discontinued High CB1 potency, withdrawn due to adverse effects

Mechanistic and Functional Comparisons

Inverse Agonists

  • This compound vs. COR 170: this compound (Ki = 0.9 nM) is 4.2-fold more potent than COR 170 (Ki = 3.8 nM) at CB2. Both suppress constitutive receptor activity, but structural differences (4-quinolone in COR 170 vs. pyrazole-carboxamide in this compound) may influence pharmacokinetics .

Agonists vs. Inverse Agonists

  • MDA 19, GW842166X, Olorinab :
    These CB2 agonists activate the receptor, promoting downstream signaling linked to anti-inflammatory and analgesic effects. In contrast, this compound inhibits basal activity, useful for studying hyperactive CB2 states .

Biased Signaling

Dual-Target Compounds

  • EHP-101 :
    Combines CB2 agonism with PPARγ activation, offering synergistic anti-inflammatory effects. This contrasts with this compound’s single-target approach .

Selectivity and Clinical Relevance

  • JD-5037 and Taranabant :
    While this compound targets CB2, JD-5037 (CB1 antagonist) and Taranabant (CB1 inverse agonist) highlight the importance of receptor selectivity. Taranabant’s discontinuation due to psychiatric side effects underscores the safety challenges of CB1 modulation .

Structural and Pharmacokinetic Insights

In contrast, EHP-101’s oral activity and LY2828360’s slow onset reflect diverse pharmacokinetic profiles among CB2 modulators .

Biological Activity

CB2R-IN-1 is a selective inhibitor of the cannabinoid receptor type 2 (CB2R), which has gained attention for its potential therapeutic applications in various inflammatory and neurodegenerative conditions. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and implications for therapeutic use.

Overview of CB2R

The CB2 receptor is primarily expressed in immune cells and has been implicated in modulating inflammatory responses. Unlike its counterpart, the CB1 receptor, which is more prevalent in the central nervous system and associated with psychoactive effects, CB2R activation does not produce such effects, making it a promising target for drug development aimed at treating inflammation and pain without the psychoactive side effects associated with cannabinoids.

This compound operates through several biological pathways:

  • Inhibition of Pro-inflammatory Cytokines : Activation of CB2R has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6. For example, studies indicate that selective agonists like JWH-133 can significantly reduce these cytokines in various cell models .
  • Microglial Modulation : CB2R activation shifts microglia towards an anti-inflammatory phenotype (M2), which is critical for neuroprotection. In vitro studies have demonstrated that CB2R agonists can inhibit the migration of microglia and reduce their inflammatory response .
  • Neuronal Protection : Research indicates that CB2R activation can protect neurons from damage during neuroinflammation by inhibiting pathways like ERK1/2 phosphorylation .

Study 1: Anti-inflammatory Effects in Microglial Cells

A study conducted on murine microglial cells treated with JWH-133 showed a marked decrease in TNF-α production and an increase in anti-inflammatory markers. The results indicated that CB2R activation could effectively modulate microglial function, shifting them towards an anti-inflammatory state .

Study 2: Neuroprotective Properties

In a model of spinal cord injury, treatment with a CB2R agonist was associated with reduced blood-brain barrier permeability and decreased expression of inflammatory mediators. This suggests that compounds like this compound could be beneficial in neurodegenerative diseases where inflammation plays a critical role .

Data Table: Summary of Biological Activities

Activity Model Outcome Reference
Cytokine InhibitionHuman PBMCsDecrease in TNF-α and IL-6 levels
Microglial ActivationMurine MicrogliaShift to M2 phenotype; reduced migration
Neuronal ProtectionRat ModelsProtection against ischemic damage

Properties

IUPAC Name

1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSFQIHOYMIPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
CB2R-IN-1
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
CB2R-IN-1
3-Ethoxyprop-2-enamide
CB2R-IN-1
3-Ethoxyprop-2-enamide
CB2R-IN-1
3-Ethoxyprop-2-enamide
CB2R-IN-1
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
CB2R-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.